Raltegravir (sodium)

Description

Historical Evolution of Antiretroviral Targets in HIV Research

The history of antiretroviral therapy (ART) began in 1987 with the approval of the first agent, zidovudine (B1683550) (AZT), a nucleoside reverse transcriptase inhibitor (NRTI). nih.govwebmd.com This initial class of drugs, which also includes lamivudine (B182088) and tenofovir (B777), works by terminating the construction of viral DNA. oup.comaddimmune.com The mid-1990s saw the introduction of two new classes of drugs that revolutionized HIV management: protease inhibitors (PIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov The advent of these new classes led to the strategy of Highly Active Antiretroviral Therapy (HAART), a combination of multiple drugs that could effectively suppress the virus. nih.govwebmd.com

Subsequent research focused on identifying new ways to disrupt the HIV life cycle, leading to the development of entry inhibitors in 2003, which block the virus from entering host cells. addimmune.com Despite these advances, the ongoing challenges of drug resistance and treatment-limiting toxicities drove the continued search for novel therapeutic targets. nih.govnih.gov This search ultimately led researchers to focus on the third essential viral enzyme, integrase, which had been a known target since the 1980s but had proven difficult to inhibit. wikipedia.orgnih.gov

Discovery and Development of Integrase Inhibitors: A Foundational Overview

The journey to develop HIV-1 integrase inhibitors was a long and complex process. nih.govtandfonline.com Initial research in the mid-1990s explored various compounds, including fungal extracts that contained a β-hydroxyketo group, a structure later recognized as a key feature for effective integrase inhibition. nih.govtandfonline.com A significant breakthrough came with the independent discovery and patenting of keto-enol acids, often referred to as diketo acids (DKAs), by Merck and Shionogi. tandfonline.com These compounds showed the ability to inhibit the strand transfer step of the integration process. nih.gov

The strand transfer reaction is the second part of the integration process, where the enzyme inserts the processed viral DNA ends into the host DNA. patsnap.comnih.gov Early compounds, while promising, faced challenges with metabolic stability. This led to further chemical modifications and the development of more stable candidates, such as naphthyridine carboxamides. nih.gov One early drug candidate, L-870,812, was the first to provide proof-of-concept that integrase inhibition could suppress retroviral replication in vivo. tandfonline.com These foundational efforts paved the way for the development of the first clinically approved integrase inhibitor. wikipedia.org

Raltegravir (B610414) (formerly known as MK-0518) was the first HIV integrase inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in October 2007. wikipedia.orgresearchgate.net Its development by Merck & Co. evolved from earlier research into compounds with a distinct β-diketo acid (DKA) moiety that showed potent and selective activity against the strand transfer step of integration. nih.govnih.gov

Researchers at Merck undertook structural modifications of earlier 5,6-dihydroxypyrimidine-4-carboxamides and N-methyl-4-hydroxypyrimidinone-carboxamides. nih.gov These changes were aimed at maximizing potency, optimizing selectivity, and improving the pharmacokinetic and metabolic profiles of the compounds. nih.gov This process of chemical evolution led to the synthesis of a new derivative, Raltegravir, which emerged as a promising candidate for clinical development. nih.govnih.gov As an integrase strand transfer inhibitor (INSTI), Raltegravir's mechanism of action involves binding to the active site of the integrase enzyme, preventing it from inserting the viral DNA into the host genome and thereby interrupting the HIV replication cycle. patsnap.comwikipedia.org

Table 1: Key Properties of Raltegravir

| Property | Value |

|---|---|

| IUPAC Name | N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}-2-propanyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide |

| Molecular Formula | C₂₀H₂₁FN₆O₅ |

| Molar Mass | 444.423 g·mol⁻¹ |

| Mechanism of Action | HIV Integrase Strand Transfer Inhibitor |

| First FDA Approval | October 12, 2007 |

Academic Research Landscape of Integrase Inhibitors and Raltegravir (sodium)

The approval of Raltegravir marked a significant advancement in HIV therapeutics and spurred a new wave of academic and clinical research. oup.comnih.gov Studies have shown that Raltegravir possesses potent antiretroviral activity against both HIV-1 and HIV-2. oup.comnih.gov In vitro research demonstrated its ability to inhibit the strand transfer activity of purified HIV-1 integrase with an IC₅₀ of 2–7 nM. nih.govchemicalbook.com

Clinical trials demonstrated that regimens containing Raltegravir could achieve potent and durable antiretroviral activity, often reducing viral loads to undetectable levels more rapidly than regimens with other potent antiretrovirals like efavirenz. oup.comwikipedia.org This rapid viral decay observed in patients taking Raltegravir has led some researchers to re-evaluate long-held models of HIV viral dynamics. wikipedia.org

A critical area of research has been the study of drug resistance. In vitro studies and analyses from clinical trials have identified three main genetic pathways for resistance to Raltegravir. These pathways are characterized by specific signature mutations in the integrase gene, including changes at positions Y143, Q148, and N155, often accompanied by secondary mutations. nih.govresearchgate.net The understanding of these resistance mechanisms is crucial for the long-term management of HIV infection and has guided the development of second-generation integrase inhibitors. wikipedia.org

Table 2: Raltegravir In Vitro Activity

| Assay | Measurement | Value |

|---|---|---|

| Strand Transfer Inhibition | IC₅₀ | 2-7 nM |

| HIV-1 Replication Inhibition (10% FBS) | IC₉₅ | 0.019 µM |

| HIV-1 Replication Inhibition (50% NHS) | IC₉₅ | 0.031 µM |

| HIV-2 Replication Inhibition | IC₉₅ | 6 nM |

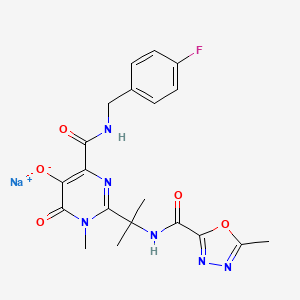

Structure

2D Structure

Properties

Molecular Formula |

C20H20FN6NaO5 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

sodium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate |

InChI |

InChI=1S/C20H21FN6O5.Na/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 |

InChI Key |

QLBNDXLKPYXCIW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[Na+] |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of Raltegravir Sodium

HIV-1 Integrase as the Primary Molecular Target

The replication of HIV-1 is dependent on three key viral enzymes: reverse transcriptase, protease, and integrase (IN). nih.gov Integrase is responsible for catalyzing the insertion of the reverse-transcribed viral DNA into the host chromosome, a process essential for establishing a persistent infection and producing new viral particles. nih.govnih.gov Raltegravir's primary molecular target is this HIV-1 integrase enzyme, making it an attractive therapeutic target as there is no functional equivalent in human cells. pnas.orgnih.gov

The HIV-1 integrase is a 288-amino acid protein organized into three distinct domains: the N-terminal domain, the catalytic core domain (CCD), and the C-terminal domain. callutheran.edu The CCD, typically comprising residues 50-212, is central to the enzyme's function as it contains the active site responsible for the catalytic reactions. pnas.orgcallutheran.edu

Structurally, the CCD consists of a central five-stranded β-sheet surrounded by six α-helices. callutheran.eduproquest.com A key feature of the active site is a highly conserved triad (B1167595) of acidic amino acid residues: Aspartate-64 (D64), Aspartate-116 (D116), and Glutamate-152 (E152), often referred to as the D,D-35-E motif. callutheran.eduproquest.com Mutational studies have confirmed that these three residues are essential for all catalytic activities of the enzyme. pnas.orgcallutheran.edu The crystal structure of the integrase core reveals that these residues are positioned in close proximity to form the active site. proquest.com Functional HIV-1 integrase is known to be a multimeric protein, and structural analyses of the CCD show a stable dimeric arrangement, which is believed to be the minimal functional unit for binding to a single viral DNA end. callutheran.edunih.govpnas.org

The catalytic activity of HIV-1 integrase is critically dependent on the presence of divalent metal ions, with Magnesium (Mg²⁺) or Manganese (Mn²⁺) serving as essential cofactors. proquest.comacs.org It is proposed that two metal ions bind to the active site, coordinated by the acidic residues of the D,D-35-E motif. oup.comnih.gov These metal ions are central to the catalytic mechanism of the polynucleotidyl transfer reactions, which include two distinct steps: 3'-processing and strand transfer. nih.govnih.gov

In the 3'-processing step, the integrase enzyme removes two nucleotides from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA. nih.gov The divalent metal ions in the active site are crucial for both of these transesterification reactions. nih.gov Raltegravir's inhibitory action is directly linked to this metal ion dependency. The drug contains a diketo acid moiety that functions as a metal-chelating group. frontiersin.org By binding to and chelating the Mg²⁺ ions within the integrase active site, Raltegravir (B610414) effectively incapacitates the enzyme, preventing it from carrying out the strand transfer reaction. nih.govnih.gov

Inhibition of HIV-1 Integrase Strand Transfer Activity

Raltegravir is specifically classified as an integrase strand transfer inhibitor (INSTI). oup.comasm.org It selectively targets the second catalytic step of the integration process, where the viral DNA is inserted into the host genome, while having minimal effect on the initial 3'-processing step. nih.govasm.org This specific inhibition is a hallmark of its mechanism of action.

Raltegravir demonstrates potent inhibition of the strand transfer activity of HIV-1 integrase in enzymatic assays. Research has established its high efficacy, with reported IC₅₀ (half-maximal inhibitory concentration) values for the inhibition of recombinant integrase-mediated strand transfer in the low nanomolar range.

| Parameter | Reported Value | Reference |

|---|---|---|

| IC₅₀ (Strand Transfer Inhibition) | 2 to 7 nM | nih.gov |

| IC₅₀ (Strand Transfer Inhibition) | 7 to 10 nM | asm.org |

| IC₉₅ (Cell-based Assay, 10% FBS) | 0.019 µM (19 nM) | nih.gov |

| IC₉₅ (Cell-based Assay, 50% NHS) | 0.031 µM (31 nM) | nih.gov |

Studies on HIV-1 group O integrase, which has natural polymorphisms, have shown that it has a lower enzymatic efficiency for strand transfer compared to the more common HIV-1 group M subtype B integrase. asm.org Interestingly, these group O integrases displayed a higher susceptibility to Raltegravir in competitive inhibition assays. asm.org Thermodynamic analyses of inhibitor-enzyme interactions, while complex, generally indicate that the binding is an energetically favorable process, driven by both enthalpy and entropy changes that stabilize the inhibitor-enzyme complex. nih.gov The rapid reduction in viral loads observed in patients treated with Raltegravir reflects its potent kinetic inhibition of viral replication. wikipedia.org

A critical feature of an effective antiviral agent is its selectivity for the viral target over host cellular machinery. Raltegravir exhibits a high degree of specificity for HIV-1 integrase. It has been shown to be significantly more selective for integrase compared to other related phosphotransferase enzymes. nih.gov

| Enzyme Target | Selectivity of Raltegravir | Reference |

|---|---|---|

| HIV-1 Integrase | Primary Target | drugbank.com |

| HIV-1 RNase H | >1000-fold more selective for Integrase | nih.gov |

| Human DNA Polymerases (α, β, γ) | >1000-fold more selective for Integrase | nih.govresearchgate.net |

This high selectivity ensures that Raltegravir does not significantly interfere with the normal function of host enzymes involved in nucleic acid metabolism, such as DNA polymerases or the RNase H activity of reverse transcriptase. nih.gov This specificity contributes to its favorable profile as a therapeutic agent, as it minimizes off-target effects.

Molecular Interactions of Raltegravir (sodium) with HIV-1 Integrase

The molecular basis for Raltegravir's inhibitory activity lies in its precise interactions with the active site of the HIV-1 integrase, specifically when the enzyme is bound to the viral DNA ends in a complex known as the intasome. Raltegravir binds centrally within this active site. pnas.org

The core interaction involves the three coplanar oxygen atoms of Raltegravir's diketo acid moiety chelating the two Mg²⁺ ions that are essential for catalysis. nih.govnih.gov This binding mode effectively mimics the substrate interaction but prevents the catalytic reaction from proceeding. In addition to metal chelation, Raltegravir forms other crucial interactions with the enzyme and the viral DNA. nih.gov Molecular modeling and docking studies have identified interactions with key amino acid residues within the active site, including Threonine-66 (T66), Lysine-156 (K156), and Lysine-159 (K159). nih.gov

The binding of Raltegravir is thought to occur through an induced-fit mechanism. frontiersin.org It displaces the reactive 3'-hydroxyl group of the terminal nucleotide of the viral DNA, forcing it away from the catalytic residues and the metal cofactors. dntb.gov.ua This action physically obstructs the nucleophilic attack on the host DNA, thereby blocking the strand transfer step and halting the integration of the viral genome. dntb.gov.ua

Ligand Binding Modes and Critical Residue Interactions

Raltegravir binds to the active site of HIV-1 integrase when the enzyme is in complex with the viral DNA, specifically after the initial 3'-processing step. The binding mode of Raltegravir is characterized by its ability to chelate the two magnesium ions (Mg²⁺) that are essential for the catalytic activity of the DDE motif (Asp64, Asp116, and Glu152) in the integrase active site. nih.govnih.gov This chelation effectively blocks the subsequent strand transfer reaction.

The interaction of Raltegravir with the integrase active site involves a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular docking and structural studies have identified several critical residues that directly influence the binding and efficacy of Raltegravir. nih.govnih.gov The hydroxypyrimidinone core of Raltegravir is crucial for chelating the Mg²⁺ ions, while other parts of the molecule engage with surrounding residues. nih.gov For instance, hydrogen bonds have been observed between the carboxamide group of Raltegravir and the residue K159, as well as between the oxadiazole ring and K156. nih.gov

Mutations in residues such as Y143, Q148, and N155 are known to confer resistance to Raltegravir, highlighting their importance in the drug's binding and mechanism of action. nih.gov These residues are located within the flexible loop (residues 140-149) of the active site, and their mutation can disrupt the precise positioning of Raltegravir, thereby reducing its inhibitory activity. nih.gov

Table 1: Critical Residue Interactions for Raltegravir Binding to HIV-1 Integrase

| Residue | Interaction Type | Significance in Binding and/or Resistance | Observed/Predicted Interaction Details |

|---|---|---|---|

| D64, D116, E152 (DDE Motif) | Metal Chelation | Essential for catalytic activity; Raltegravir chelates the Mg²⁺ ions coordinated by this motif. | Coordination with Mg²⁺ ions. nih.gov |

| T66 | Contact | Implicated in resistance to diketoacids in vitro. nih.gov | Hydrogen bond between the oxygen atom of T66 and a hydrogen atom from a methyl group of Raltegravir. nih.gov |

| Y143 | Contact | Major residue involved in Raltegravir resistance. nih.gov | Part of a flexible loop that interacts with the inhibitor. |

| Q148 | Contact | Key residue in a major resistance pathway. nih.gov | Part of a flexible loop that interacts with the inhibitor. |

| N155 | Contact | Primary resistance mutation site. nih.gov | Does not have direct contact with Raltegravir but its mutation likely alters active site conformation. frontiersin.org |

| K156 | Hydrogen Bond | Involved in viral DNA binding. nih.gov | Interaction with the oxadiazole ring of Raltegravir. nih.gov |

| K159 | Hydrogen Bond | Involved in viral DNA binding. nih.gov | Formation of H-bonds with the tetrazolium moiety (in surrogate structures) or carboxamide group of Raltegravir. nih.govnih.gov |

Structural Dynamics of Integrase-Raltegravir Complexes

The binding of Raltegravir to the HIV-1 integrase-DNA complex is not a simple lock-and-key mechanism but rather an induced-fit process that triggers significant conformational changes. frontiersin.org Upon binding, Raltegravir displaces the reactive 3'-hydroxyl group of the viral DNA end by more than 6 Å compared to the unbound state. nih.gov This displacement effectively prevents the nucleophilic attack on the host DNA, thereby inhibiting the strand transfer reaction.

Resistance mutations, such as those in the 140's loop, can alter the structural dynamics of the active site. For example, mutations at residues 140 and 148 can increase the formation frequency and length of a transient helix within this loop, further reducing the flexibility of the active site and hindering Raltegravir's access. nih.gov The superposition of the Raltegravir-bound prototype foamy virus (PFV) intasome structure with the HIV-1 cleaved stable synaptic complex (cSSC) model suggests that Raltegravir binding necessitates a conformational change in the terminal nucleotide of the viral DNA strand. frontiersin.org

Table 2: Research Findings on the Structural Dynamics of Integrase-Raltegravir Complexes

| Finding | Methodology | Key Implication | Reference |

|---|---|---|---|

| Raltegravir binding displaces the reactive 3' hydroxyl group of the viral DNA end by more than 6 Å. | Structural Analysis | Prevents the nucleophilic attack required for strand transfer. | nih.gov |

| Raltegravir binds via an induced-fit mechanism. | Structural Modeling and Superposition | Requires a conformational change in the terminal nucleotide of the viral DNA. | frontiersin.org |

| Binding of Raltegravir reduces the flexibility of the integrase active site, particularly the 140's loop. | Molecular Dynamics Simulations | Acts as a gating mechanism, restricting access to the binding pocket. | nih.gov |

| The simultaneous presence of Raltegravir and Mg²⁺ ions has a destabilizing influence on the integrase-DNA complex. | Molecular Dynamics Simulations | Suggests a complex interplay of forces upon inhibitor binding. | nih.gov |

| Resistance mutations (e.g., at G140 and Q148) increase the formation of a transient helix in the 140's loop. | Molecular Dynamics Simulations | Reduces active site flexibility, thereby hindering Raltegravir binding. | nih.gov |

Synthetic Methodologies and Chemical Derivatization of Raltegravir Sodium

Original and Improved Synthetic Routes to Raltegravir (B610414) (sodium)

The synthetic approaches to Raltegravir have evolved significantly from the initial laboratory-scale methods to highly optimized, industrial-scale manufacturing routes.

Another reported synthesis involves reacting 2-amino-2-methylpropanenitrile (B28548) with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. The resulting product is then treated with hydroxylamine (B1172632) to form an amidoxime (B1450833). The central pyrimidone ring is subsequently constructed by reacting the amidoxime with dimethyl acetylenedicarboxylate. The synthesis is finalized by converting the remaining methyl ester to an amide with 4-fluorobenzylamine (B26447) and a selective N-methylation of the pyrimidone ring using trimethylsulfoxonium (B8643921) iodide. wikipedia.org

Table 1: Comparison of Selected Synthetic Routes to Raltegravir

| Route Description | Number of Steps | Overall Yield | Key Features | Reference(s) |

| First-Generation Manufacturing Route | 9 | 22% | Thermal rearrangement of amidoxime DMAD adduct. | acs.org |

| Laboratory Scale Synthesis | 8 | 12.0% | Microwave-assisted amidation. | researchgate.netcpu.edu.cn |

| Second-Generation Manufacturing Route | Not specified | 35% | Highly selective methylation, reduced waste. | acs.org |

| Synthesis via Acyl Chloride Condensation | Multiple | Not specified | Involves condensation with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. | google.com |

Efforts to improve the manufacturing process of Raltegravir have focused on increasing yield, reducing the number of steps, and enhancing the environmental sustainability of the synthesis. acs.orgresearchgate.net

Further optimization has been achieved by developing a process that avoids the need for protecting groups, which simplifies the synthetic sequence and reduces waste. researchgate.net One such improved synthesis focuses on the isolation of a new process intermediate and the development of reaction conditions that solve the selectivity issues often encountered in the production process. researchgate.net The use of microwave irradiation in amidation steps has also been shown to shorten reaction times and simplify operations. cpu.edu.cn

Strategies for minimizing impurities have also been a key focus of process optimization. researchgate.netacs.org By understanding the formation of process and degradation impurities, strategies can be implemented to control their levels to within acceptable limits as defined by the International Council for Harmonisation (ICH). researchgate.netacs.org

Stereochemical Considerations in Raltegravir (sodium) Synthesis

While Raltegravir itself is an achiral molecule, the synthesis of some of its analogues and derivatives, as well as other HIV integrase inhibitors, involves critical stereochemical considerations. vulcanchem.comacs.org For instance, in the synthesis of related compounds, maintaining a specific stereoconfiguration is crucial for biological activity. The chiral purity of intermediates often needs to exceed 99% for pharmaceutical applications. vulcanchem.com Although Raltegravir lacks a chiral center, the principles of stereocontrol are paramount in the broader context of developing new chiral integrase inhibitors. acs.org

Synthesis of Raltegravir (sodium) Analogues and Derivatives

The synthesis of Raltegravir analogues and derivatives has been a fertile area of research, aimed at improving potency, overcoming drug resistance, and exploring new chemical scaffolds. acs.orgresearchgate.netmdpi.com

Structural modifications of Raltegravir have been explored to understand the contribution of different parts of the molecule to its biological activity. acs.orgresearchgate.net One area of focus has been the modification of the 5-hydroxyl group of the pyrimidine (B1678525) ring. researchgate.net Interestingly, studies have shown that modifying this group can significantly increase the anti-HIV activity, suggesting that the 5-hydroxyl group may not be indispensable for its function. researchgate.net

Another common modification involves the substitution of the 1,3-diketo acid (DKA) moiety. Early research leading to the discovery of Raltegravir involved replacing this moiety with an 8-hydroxy-(1,6)naphthyridine, which led to more metabolically stable compounds. nih.gov

The synthesis of novel Schiff base analogues of Raltegravir has also been reported. mdpi.com This involves using a fragment of the Raltegravir molecule as the amino component in the Schiff base formation. These imine derivatives serve as precursors for other nitrogen-containing heterocycles with potential biological relevance. mdpi.com

The generation of novel scaffolds is a key strategy in the development of next-generation HIV integrase inhibitors. researchgate.netmdpi.com This can involve significant alterations to the central core of the Raltegravir molecule.

One approach is "scaffold re-evolution" or "refining," which uses the concept of "privileged structures" to guide the design of new chemotypes. researchgate.net This involves modifying the central core and side chains of existing active compounds to identify structurally novel molecules. researchgate.net For example, the 1,6-naphthyridine-7-carboxamide intermediate, related to the Raltegravir scaffold, has been repositioned for other therapeutic applications. researchgate.net

Fragment-based drug discovery and R-group decomposition have also been employed to identify potent fragments for designing and synthesizing novel drug-like molecules. nih.gov For instance, pyrrolidine (B122466) and indole (B1671886) molecular scaffolds have been identified as promising starting points for further derivatization. nih.gov

Hybrid molecules, which combine pharmacophoric elements from different drug classes, represent another strategy. For example, adding an N-3 hydroxy group to certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) has created new molecular scaffolds with dual inhibitory activity against both reverse transcriptase and integrase. mdpi.com

Structure Activity Relationships Sar and Computational Drug Design for Raltegravir Sodium

Elucidation of Key Pharmacophoric Elements and Structural Determinants for Integrase Inhibition

The inhibitory action of Raltegravir (B610414) and related integrase strand transfer inhibitors (INSTIs) is contingent on a specific pharmacophore that facilitates high-affinity binding to the HIV-1 integrase (IN) active site. wikipedia.org This pharmacophore consists of three principal components:

A Metal-Chelating Core: A critical feature is a triad (B1167595) of coplanar heteroatoms capable of chelating the two divalent magnesium ions (Mg²⁺) within the enzyme's active site. researchgate.net In Raltegravir, this is achieved by the β-hydroxyketone motif within its pyrimidinone core. nih.gov This interaction is fundamental to blocking the strand transfer step of viral DNA integration. wikipedia.org

A Linker Moiety: A central linker connects the metal-chelating core to the hydrophobic benzyl (B1604629) group. The nature and conformation of this linker are crucial for correctly positioning the other two pharmacophoric elements for optimal interaction with the enzyme.

Molecular modeling studies have shown that Raltegravir docks within the integrase active site, with the key chelating groups interacting with the catalytic triad residues (D64, D116, E152) and the essential Mg²⁺ cofactors. nih.gov The fluorobenzyl group extends into a pocket formed by other key residues, stabilizing the inhibitor-enzyme complex. nih.govnih.gov

The evolution of Raltegravir from earlier lead compounds involved systematic modifications of its chemical moieties to enhance antiviral potency and optimize its pharmacological profile. The development process originated from compounds containing a β-diketo acid (DKA) moiety, which demonstrated potent and selective inhibition of the strand transfer step. nih.gov

Key moieties in the final structure of Raltegravir that are crucial for its high potency include:

N-methyl-4-hydroxypyrimidinone carboxamide core: This central scaffold provides the rigid framework necessary to present the oxygen atoms for metal chelation. Its development was a significant step up from the more metabolically labile 1,3-DKA moiety found in earlier candidates. nih.gov

p-Fluorobenzyl group: The presence and position of the fluorine atom on the benzyl ring were optimized to enhance binding affinity. This halogenated benzyl group is a common feature among potent INSTIs and is critical for occupying the hydrophobic pocket of the enzyme. researchgate.net

The potency of Raltegravir is demonstrated by its low nanomolar activity in enzymatic strand transfer assays, with an IC₅₀ (half-maximal inhibitory concentration) ranging from 2 to 7 nM. nih.gov

| Chemical Moiety | Function / Contribution to Potency | Supporting Evidence |

|---|---|---|

| Pyrimidinone Core (β-hydroxyketone) | Provides the essential oxygen atoms for chelating the two Mg²⁺ ions in the integrase active site, directly inhibiting the strand transfer reaction. | Core feature of all INSTIs; derived from earlier β-diketo acid inhibitors. nih.gov |

| p-Fluorobenzyl Group | Occupies a key hydrophobic pocket in the enzyme, forming stabilizing interactions and enhancing binding affinity. | Structure-activity relationship studies show this group is critical for high potency. researchgate.net |

| 1,3,4-Oxadiazole (B1194373) Ring | Contributes to the optimal positioning and electronic properties of the side chain, influencing overall binding and activity. | Modifications to this part of the molecule were crucial during lead optimization. |

Structure-activity relationship studies on Raltegravir and its analogs have provided detailed insights into how specific functional group modifications affect antiviral activity.

Modifications to the Chelating Core: Replacing the pyrimidinone core with other bioisosteres that can also chelate the Mg²⁺ ions has been a major area of research. For instance, the development of naphthyridine carboxamides led to metabolically stable and potent inhibitors. nih.gov However, minor changes within the core can drastically alter activity. For example, in a related series of naphthyridine inhibitors, replacing a critical 4-amino group with a 4-hydroxyl group resulted in a modest decrease in potency against wild-type HIV-1. nih.gov

Changes to the Hydrophobic Moiety: Altering the substituent on the benzyl group can have a significant impact. While the p-fluoro substituent is optimal for Raltegravir, other halogen substitutions have been explored in related compounds. In different inhibitor scaffolds, replacing a phenylsulfonyl group with a smaller methylsulfonyl group led to a loss of potency, while a bulkier morpholinoethylsulfonyl group caused a dramatic drop in activity. nih.gov

Alterations of the Linker and Side Chains: The linker connecting the chelating core and the benzyl group is sensitive to modification. Increasing its conformational flexibility can disrupt the optimal binding pose. mdpi.com In a study designing new analogs, converting the 1,3,4-oxadiazole ring to a 4H-1,2,4-triazole was predicted to improve hydrogen bonding capacity and enhance binding affinity. nih.gov Conversely, replacing the carboxylic acid group with a nitrile group was explored to increase lipophilicity and metabolic stability. nih.gov

These findings underscore the precise structural and electronic requirements for potent integrase inhibition, where even slight modifications can lead to substantial changes in antiviral efficacy. nih.gov

| Modification Area | Specific Modification Example | Observed/Predicted Impact on Potency | Reference |

|---|---|---|---|

| Chelating Core | Replacement of a 4-amino group with a 4-hydroxyl group on a related naphthyridine core. | Modest decrease in potency against wild-type HIV-1. | nih.gov |

| Hydrophobic Moiety | Replacement of a phenylsulfonyl group with a smaller methylsulfonyl group. | Significant loss of potency. | nih.gov |

| Hydrophobic Moiety | Replacement of a phenylsulfonyl group with a bulkier morpholinoethylsulfonyl group. | Dramatic loss of potency. | nih.gov |

| Side Chain | Conversion of the 1,3,4-oxadiazole ring to a 4H-1,2,4-triazole. | Predicted to enhance binding affinity through improved hydrogen bonding. | nih.gov |

| Side Chain | Replacement of a carboxylic acid group with a nitrile group. | Predicted to increase lipophilicity and metabolic stability. | nih.gov |

Advanced Computational Chemistry Approaches

Beyond QSAR, a range of advanced computational chemistry techniques have been pivotal in understanding Raltegravir's mechanism of action and in the broader discovery of HIV integrase inhibitors. researchgate.net

Homology Modeling: In the absence of a high-resolution crystal structure of full-length HIV-1 integrase, researchers have often relied on homology modeling. nih.gov These models are typically built using the crystal structure of the integrase from the prototype foamy virus (PFV) as a template, which shares structural similarities. nih.govnih.gov These models provide a crucial 3D framework for understanding drug-receptor interactions.

Molecular Docking: This is a computational method used to predict the preferred binding orientation of a ligand (like Raltegravir) to its receptor target (integrase). banglajol.info Docking studies have been used to investigate the binding modes of Raltegravir and its analogs, confirming the key interactions with the DDE catalytic motif and the Mg²⁺ ions. nih.govresearchgate.net These simulations help rationalize the SAR data and can be used to screen virtual libraries of compounds to identify potential new inhibitors. arxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-receptor complex over time. asm.org These simulations can assess the stability of the binding pose predicted by docking, explore conformational changes in the protein upon ligand binding, and estimate the binding free energy. asm.orgacs.org MD studies on Raltegravir have helped to understand the detailed molecular mechanisms of drug resistance, showing how specific mutations can alter the conformation of the active site and weaken inhibitor binding. acs.orgnih.gov For instance, simulations have been used to explore the impact of mutations like E138K/Q148K on the binding of Raltegravir, Elvitegravir (B1684570), and Dolutegravir (B560016). acs.orgnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the interactions within the active site, particularly the metal chelation, hybrid QM/MM methods can be employed. These methods treat the core region of the active site with quantum mechanics for higher accuracy while the rest of the protein and solvent are treated with classical molecular mechanics for computational efficiency. nih.gov

Together, these advanced computational approaches provide a detailed, atomistic-level understanding of integrase inhibition, guiding the design of new drugs with improved potency and resistance profiles. researchgate.netresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking has been a cornerstone in rationalizing the binding mode of Raltegravir within the active site of HIV-1 integrase (IN). These computational studies have been crucial, especially given the challenges in obtaining crystal structures of the full-length HIV-1 IN. Docking simulations consistently demonstrate that Raltegravir's mechanism of action involves the chelation of two magnesium ions (Mg²⁺) in the enzyme's active site, a feature essential for its inhibitory activity. nih.gov

Docking studies, using programs such as Autodock and GOLD, have identified the key amino acid residues that form the binding pocket for Raltegravir. nih.govarxiv.org The inhibitor establishes direct interactions with the catalytic triad residues—Asp64, Asp116, and Glu152—which are fundamental for the enzyme's function. nih.gov Beyond the catalytic triad, a network of other residues stabilizes the drug-enzyme complex. These interactions have been mapped in detail, providing a structural basis for Raltegravir's high affinity and specificity. nih.govarxiv.org

Furthermore, molecular docking has been instrumental in understanding the mechanisms of drug resistance. Simulations of Raltegravir docking into models of mutant integrase enzymes have shown how specific mutations can disrupt crucial interactions, leading to a decrease in binding affinity and, consequently, drug efficacy. nih.gov For instance, mutations involving residues like Y143, Q148, and N155 have been shown to alter the conformation of the active site, preventing Raltegravir from binding efficiently while preserving the enzyme's catalytic function. nih.govnatap.org

| Residue | Role in Interaction | Reference |

|---|---|---|

| Asp64 (D64) | Part of the catalytic triad, crucial for Mg²⁺ chelation and direct interaction. | nih.gov |

| Asp116 (D116) | Part of the catalytic triad, essential for Mg²⁺ chelation and inhibitor binding. | nih.gov |

| Glu152 (E152) | Part of the catalytic triad, involved in Mg²⁺ coordination and interaction with the inhibitor. | nih.gov |

| Thr66 (T66) | Key residue influencing ligand binding within the active site. | nih.gov |

| Tyr143 (Y143) | Involved in π-stacking interactions; mutation is a primary pathway for resistance. | nih.govnatap.org |

| Gln148 (Q148) | Involved in binding and positioning viral DNA; mutation is a primary pathway for resistance. | nih.gov |

| Asn155 (N155) | Contributes to the binding pocket; mutation is a primary pathway for resistance. | nih.govasm.org |

| Lys159 (K159) | Key residue influencing ligand binding within the active site. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions predicted by static docking models. By simulating the movement of atoms over time, MD studies have been used to assess the conformational stability of the Raltegravir-integrase-DNA complex (the intasome). asm.orgd-nb.info These simulations, often run for hundreds of nanoseconds, confirm that Raltegravir remains stably bound in the active site, validating the binding poses suggested by docking. d-nb.inforesearchgate.net

MD simulations are particularly powerful for analyzing the impact of resistance mutations. Studies have investigated the structural and dynamic changes in integrase resulting from mutations such as Y143R, N155H, and G140S/Q148H. asm.orgnih.gov Analysis of parameters like the root-mean-square deviation (RMSD) of the protein backbone reveals that mutations can induce significant conformational changes in the active site, particularly in the flexible loop region (residues 140-149), which affects inhibitor binding. nih.gov These simulations help explain how mutations can reduce the binding affinity of Raltegravir, providing a deeper understanding of resistance at an atomic level. asm.org

| Finding | Methodology/Parameter | Significance | Reference |

|---|---|---|---|

| Confirmation of Stable Binding | Analysis of Root-Mean-Square Deviation (RMSD) over simulation time (e.g., 100-250 ns). | Validates docking poses and shows the stability of the Raltegravir-intasome complex. | d-nb.inforesearchgate.net |

| Impact of Resistance Mutations | Simulations of mutant integrase (e.g., Y143R, N155H, G140S/Q148H) complexes. | Reveals conformational changes in the active site that reduce drug binding affinity. | asm.orgnih.gov |

| Correlation with In Vitro Activity | Calculation of Mg²⁺ interaction potentials correlated with experimental IC₅₀ values. | Demonstrates the predictive power of MD simulations in estimating inhibitor potency. | asm.org |

| Analysis of Ligand-Receptor Interactions | Monitoring of native and non-native contacts throughout the simulation. | Provides a dynamic view of the key interactions that stabilize the complex. | d-nb.info |

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic properties of Raltegravir and its analogs. researchgate.netresearchgate.net These methods provide a more accurate description of the molecule's geometry and electronic structure than classical molecular mechanics force fields. nih.gov

Calculations using DFT with functionals like B3LYP have been used to optimize the molecular structure of Raltegravir and determine various quantum chemical parameters. researchgate.netresearchgate.net These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and hardness, are used to assess the molecule's chemical reactivity and stability. researchgate.netbiointerfaceresearch.com This information is valuable in structure-activity relationship (SAR) studies, helping to guide the design of new analogs with improved efficacy by modifying their electronic characteristics. researchgate.net

| Parameter | Description | Relevance in Drug Design | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates the molecule's nucleophilicity and reactivity in charge-transfer interactions. | researchgate.netresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates the molecule's electrophilicity and susceptibility to nucleophilic attack. | researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. | researchgate.net |

| Global Hardness (η) | A measure of resistance to change in electron distribution. | Relates to the stability of the molecule. | researchgate.net |

| Electronegativity (χ) | A measure of the power of an atom or molecule to attract electrons. | Helps predict the nature of chemical bonds and interactions. | researchgate.net |

Free Energy Calculations (e.g., MM-GBSA, LIE)

To obtain a more quantitative estimate of binding affinity, free energy calculation methods are applied to the snapshots generated from MD simulations. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. nih.govnih.gov MM/GBSA calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov

This method decomposes the total binding free energy into contributions from different types of interactions, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies. nih.gov Such analyses have shown that for many ligand-protein systems, van der Waals interactions are a major favorable contributor to binding. nih.gov While computationally less demanding than more rigorous methods like free energy perturbation, MM/GBSA provides valuable insights into the driving forces of Raltegravir binding and can be used to rank the binding affinities of different analogs or to assess the impact of resistance mutations on binding energy. nih.govmdpi.com

| Energy Component | Description | Typical Contribution to Binding | Reference |

|---|---|---|---|

| ΔEvdW (Van der Waals) | Energy from van der Waals forces (dispersion and repulsion). | Highly favorable (negative value). | nih.gov |

| ΔEelec (Electrostatic) | Energy from electrostatic interactions between charges. | Generally favorable (negative value). | nih.gov |

| ΔGgas (Gas Phase Energy) | The sum of ΔEvdW and ΔEelec. | Favorable (negative value). | nih.gov |

| ΔEGB (Polar Solvation) | The energy required to transfer the complex from vacuum to the polar solvent (water). | Unfavorable (positive value), opposes binding. | nih.gov |

| ΔGsolv (Solvation Free Energy) | Sum of polar and non-polar solvation energies. | Overall contribution varies, but the polar part is typically unfavorable for binding. | nih.gov |

| ΔGBind (Total Binding Free Energy) | The overall free energy change upon ligand binding. | A more negative value indicates stronger binding affinity. | nih.gov |

Homology Modeling and Structure-Based Drug Design

The development of Raltegravir and next-generation inhibitors has been significantly guided by structure-based drug design principles. A major hurdle has been the absence of a complete experimental structure of HIV-1 integrase in complex with viral DNA. nih.gov To overcome this, researchers have relied on homology modeling. nih.gov

Homology models of the HIV-1 intasome are typically constructed using the crystal structure of the prototype foamy virus (PFV) intasome as a template, as it shares structural and functional similarities. natap.orgasm.orgnih.gov These models provide a three-dimensional framework of the active site, including the viral DNA and essential Mg²⁺ cofactors. nih.gov

These homology models serve as the primary targets for the computational studies described above. nih.gov Docking Raltegravir into these models has allowed for the prediction of its binding mode, which was later corroborated by experimental structures of the PFV intasome with inhibitors. nih.govnih.gov This structure-based approach has been critical for rationalizing the SAR of Raltegravir and its analogs, understanding resistance, and guiding the design of second-generation inhibitors like Dolutegravir, which were engineered to have improved potency against resistant strains. natap.orgnih.gov

Mechanisms of Viral Resistance to Raltegravir Sodium

Identification and Characterization of Integrase Resistance Mutations

Resistance to Raltegravir (B610414) is characterized by the selection of mutations in the integrase coding region of the HIV-1 pol gene. These mutations are classified as either primary, which directly confer resistance, or secondary, which often compensate for a loss of viral fitness caused by the primary mutations and can further increase resistance levels. nih.gov

Three major and mutually exclusive genetic pathways are responsible for high-level Raltegravir resistance. nih.govfrontiersin.org These pathways are defined by primary mutations at one of three key amino acid positions in the integrase active site: Q148, N155, or Y143. nih.govasm.org

The N155H Pathway: This is often one of the first resistance mutations to be selected in patients failing a Raltegravir-containing regimen. frontiersin.orgnatap.org While it confers a significant level of resistance, it also tends to reduce the virus's replicative capacity. nih.govnih.gov

The Q148 Pathway (Q148H/R/K): Mutations at this position, particularly Q148H and Q148R, are a common route to Raltegravir failure. natap.org Viruses with Q148 mutations, especially when paired with secondary mutations, often exhibit higher levels of resistance compared to those with the N155H mutation alone. natap.orgnih.gov

The Y143 Pathway (Y143R/C): This pathway is another distinct route to resistance. nih.govasm.org The Y143R/C mutations can confer a high level of resistance, sometimes even greater than that seen with mutations in the Q148 pathway. asm.orgnih.gov However, these mutations can also significantly impair the integrase enzyme's function, potentially explaining their delayed emergence in some cases. nih.gov

Table 1: Primary Resistance Mutations to Raltegravir (sodium)

| Primary Mutation | Amino Acid Change | Pathway | Key Characteristics |

|---|---|---|---|

| N155H | Asparagine to Histidine | N155 | Often emerges early; reduces viral fitness. frontiersin.orgnatap.orgnih.gov |

| Q148H/R/K | Glutamine to Histidine, Arginine, or Lysine | Q148 | Confers high-level resistance, especially with secondary mutations. natap.orgnih.gov |

| Y143R/C | Tyrosine to Arginine or Cysteine | Y143 | Can provide very high resistance but may significantly impair enzyme function. asm.orgnih.gov |

Primary resistance mutations can come at a cost to the virus, often impairing the catalytic efficiency of the integrase enzyme and reducing viral fitness. To counteract this, secondary or compensatory mutations arise. These mutations, when present with a primary mutation, can restore viral replication capacity and often further increase the level of drug resistance. nih.govnih.gov

Common secondary mutations are often associated with specific primary pathways:

Associated with the N155H pathway: E92Q, T97A, L74M, G163R, and V151I. nih.gov The addition of E92Q to N155H, for example, can markedly increase the level of resistance. nih.gov

Associated with the Q148 pathway: G140S/A and E138K/A. nih.gov The combination of Q148H and G140S is particularly potent, leading to very high levels of resistance and restoring viral fitness. asm.orgnatap.org

Associated with the Y143 pathway: T97A is a common secondary mutation. oup.com

Table 2: Key Secondary Mutations and Their Associated Primary Pathways

| Secondary Mutation | Associated Primary Pathway(s) | Effect |

|---|---|---|

| G140S/A | Q148 | Increases resistance and compensates for fitness loss. nih.govasm.org |

| E138K/A | Q148 | Increases resistance. nih.gov |

| E92Q | N155 | Markedly increases resistance level. nih.gov |

| T97A | N155, Y143 | Compensates for fitness loss. oup.comfrontiersin.org |

Molecular Basis of Reduced Susceptibility

The molecular mechanisms underlying Raltegravir resistance involve specific structural and functional changes in the HIV-1 integrase enzyme. These changes disrupt the critical interactions between the drug, the enzyme, and the viral DNA.

Raltegravir functions by binding to the integrase active site, chelating two essential magnesium ions, and displacing the reactive 3'-end of the viral DNA. Resistance mutations cause steric or electrostatic changes that interfere with this process. nih.gov

For instance, mutations in the Q148 and Y143 pathways are thought to directly alter the positioning of the inhibitor within the active site. asm.orgsaudijournals.com The bulky side chains introduced by mutations like Y143R can cause a steric clash with the drug molecule. asm.org The N155H mutation may disrupt the arrangement of the metal-ion active site, thereby preventing Raltegravir from binding effectively. nih.gov Computational modeling suggests that the Q148R mutation reduces the affinity for Raltegravir by decreasing the number of hydrogen and halogen bonds that stabilize the drug-enzyme complex. saudijournals.com

The integrase enzyme catalyzes two key reactions: 3'-processing (the cleavage of a dinucleotide from each 3' end of the viral DNA) and strand transfer (the joining of the processed viral DNA ends to the host cell's DNA). Resistance mutations, while reducing drug susceptibility, often impair these essential enzymatic functions. nih.govasm.org

N155H: This mutation has been shown to reduce the replication capacity of the virus by impairing strand transfer activity and, to some extent, 3'-processing. nih.gov

Q148H/R + G140S: The double mutant G140S/Q148H strongly impairs both 3'-processing and strand transfer activities in the absence of the drug. asm.org

Y143R/C: These mutations are also known to significantly impair both 3'-processing and strand transfer, with the Y143R mutant being more affected in 3'-processing and the Y143C mutant showing less efficient strand transfer. nih.gov

The addition of compensatory secondary mutations can help restore these compromised enzymatic activities, allowing the resistant virus to replicate more efficiently. asm.orgnih.gov

Viral Fitness and Evolutionary Dynamics of Resistant Strains

The development of Raltegravir resistance is an evolutionary process driven by the selective pressure of the drug. The initial viral population in a patient is typically wild-type and susceptible to the drug. Upon treatment initiation, the replication of this population is suppressed. However, if viral replication is not fully suppressed, random mutations can arise.

Initially, mutations from the N155H pathway often appear because they have a lower fitness cost compared to the Q148 or Y143 mutations. frontiersin.org This allows the virus to escape the drug's effects while maintaining a reasonable level of replication. However, under continued drug pressure, viral populations can evolve. natap.org Viruses containing mutations from the Q148 or Y143 pathways, especially when combined with fitness-compensating secondary mutations like G140S, can emerge. natap.orgnih.gov These strains often have higher levels of resistance and improved replication capacity compared to the initial N155H variants, allowing them to outcompete and become the dominant viral population. natap.orgnih.gov This dynamic shift from the N155H pathway to the Q148 or Y143 pathways has been observed in clinical settings. nih.gov

Cross-Resistance Profiles within the Integrase Inhibitor Class

Resistance to raltegravir can significantly impact the efficacy of other drugs within the integrase strand transfer inhibitor (INSTI) class. This phenomenon, known as cross-resistance, varies depending on the specific resistance mutations and the generation of the INSTI. Generally, there is considerable cross-resistance between the first-generation INSTIs, raltegravir and elvitegravir (B1684570), while second-generation INSTIs like dolutegravir (B560016), bictegravir (B606109), and cabotegravir (B606451) often retain activity against viruses with common raltegravir resistance mutations. asm.orgoup.com

The development of resistance to raltegravir primarily occurs through three main genetic pathways involving mutations at specific amino acid positions in the integrase enzyme: Y143, N155, and Q148. nih.govnih.gov The extent of cross-resistance to other INSTIs is largely determined by which of these pathways is selected.

First-Generation INSTIs: Raltegravir and Elvitegravir

Raltegravir and elvitegravir exhibit substantial cross-resistance, which is attributed to their similar binding mechanisms at the active site of the integrase enzyme. nih.gov Major resistance mutations selected by raltegravir, particularly those in the Q148 and N155 pathways, typically confer resistance to elvitegravir as well. researchgate.net Similarly, mutations selected by elvitegravir, such as T66I, E92Q, Q148H/R/K, and N155H, also reduce susceptibility to raltegravir. nih.govresearchgate.net However, the Y143R mutation, which confers resistance to raltegravir, does not significantly affect elvitegravir susceptibility. researchgate.net

Second-Generation INSTIs: Dolutegravir, Bictegravir, and Cabotegravir

Second-generation INSTIs were developed to have a higher genetic barrier to resistance and to be effective against viruses resistant to first-generation drugs. asm.orgnih.gov Dolutegravir, bictegravir, and cabotegravir generally maintain activity against viruses harboring the N155H or Y143R/C raltegravir resistance mutations. asm.orgnih.gov

The most significant challenge to the activity of second-generation INSTIs comes from the Q148 pathway. nih.gov The Q148H/K/R mutation, especially when present with additional secondary mutations (such as G140S), can lead to a clinically relevant reduction in susceptibility to dolutegravir, bictegravir, and cabotegravir. asm.orgnih.govnih.gov Nevertheless, even with these mutations, the reduction in susceptibility is often less pronounced compared to that seen with first-generation inhibitors. researchgate.net For instance, 59% of raltegravir-resistant viruses were found to be susceptible to dolutegravir and 61% to bictegravir in one study. frontiersin.org

Rare mutations, such as G118R and F121Y, have been shown to induce broad cross-resistance to all currently approved first and second-generation integrase inhibitors. oup.com

The following tables summarize the impact of key raltegravir resistance mutations on the susceptibility to various integrase inhibitors, as measured by the fold change (FC) in the concentration of the drug required to inhibit viral replication by 50% (IC50) compared to the wild-type virus.

Table 1: Cross-Resistance with First-Generation INSTIs

| Mutation(s) | Raltegravir (RAL) Fold Change | Elvitegravir (EVG) Fold Change |

|---|---|---|

| T66I | >1 (Susceptible) | 10 |

| E92Q | 13 | 26 |

| Y143R | 20 | 1.5 |

| N155H | 19-30 | >5 |

| Q148H | 7-10 | >5 |

| Q148R | 22 | 92 |

| E92Q + N155H | 55 | - |

| G140S + Q148H | >500 | - |

Data compiled from multiple in vitro studies. nih.govresearchgate.netnih.govnih.gov Fold change values can vary between studies based on the specific viral strains and assay conditions used. A dash (-) indicates that specific data was not available in the cited sources.

Table 2: Cross-Resistance with Second-Generation and Investigational INSTIs

| Mutation(s) | Dolutegravir (DTG) Fold Change | Bictegravir (BIC) Fold Change | MK-2048 Fold Change |

|---|---|---|---|

| T66I | <1 | - | 0.2 |

| E92Q | <1 | - | - |

| Y143R/C | <1-1.2 | - | Susceptible |

| N155H | 1.3-1.5 | - | - |

| Q148R | <1 | - | - |

| E92Q + N155H | - | - | Reduced Susceptibility |

| G140S + Q148H | 3.6-13 | - | 12.6 |

| G140S + Q148R | - | - | Elevated |

Data compiled from multiple in vitro studies. asm.orgnih.govnih.gov Fold change values can vary. Second-generation INSTIs generally retain activity against single mutations but can show reduced susceptibility to strains with a Q148 mutation plus one or more additional mutations. A dash (-) indicates that specific data was not available in the cited sources.

Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of Raltegravir Sodium

Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms

Pre-clinical studies in various animal models, including mice, rats, dogs, and rhesus macaques, have been instrumental in characterizing the pharmacokinetic profile of raltegravir (B610414). These investigations have revealed key aspects of its absorption, distribution, metabolism, and excretion (ADME).

Following oral administration, raltegravir is rapidly absorbed. nih.govnatap.org In rats, absorption was found to be saturable at doses above 120 mg/kg, a phenomenon attributed to its limited aqueous solubility. europa.eu Similarly, in dogs, absorption saturation was observed at doses higher than 45 mg/kg. europa.eu Animal studies have demonstrated that raltegravir effectively penetrates tissues such as the stomach, liver, small intestine, kidney, and bladder. nih.gov However, its penetration into the brain appears to be limited. nih.gov Raltegravir exhibits binding to plasma proteins, with a reported binding of approximately 83%. nih.gov

Metabolism is a primary clearance pathway for raltegravir. The principal metabolic route is glucuronidation. nih.gov In rats, it is believed that the raltegravir-glucuronide metabolite secreted in bile is hydrolyzed back to the parent compound in the feces. nih.gov Excretion of raltegravir and its metabolites occurs through both renal and fecal routes. nih.gov Pre-clinical toxicology studies in mice, rats, dogs, and rabbits have shown raltegravir to be generally well-tolerated. nih.goveuropa.eu

Table 1: Pre-clinical Pharmacokinetic Parameters of Raltegravir in Animal Models

The primary metabolic pathway for raltegravir is glucuronidation, with the UDP-glucuronosyltransferase 1A1 (UGT1A1) isozyme identified as the main enzyme responsible for this process. nih.govscienceopen.com In vitro studies utilizing liver microsomes from rats, dogs, rhesus macaques, and humans have confirmed that raltegravir is metabolized by glucuronosyltransferase. researchgate.net The major metabolite formed is a phenolic glucuronide of raltegravir. nih.gov The clearance of raltegravir is predominantly driven by this UGT1A1-mediated metabolism. nih.gov It is noteworthy that raltegravir itself does not significantly inhibit or induce major cytochrome P450 enzymes, suggesting a lower potential for certain drug-drug interactions. nih.gov

In vitro studies have established that raltegravir is a substrate for the efflux transporter P-glycoprotein (P-gp), also known as ABCB1. nih.govnih.gov This suggests that P-gp can actively transport raltegravir out of cells, potentially impacting its absorption and distribution. nih.gov The interaction with P-gp may contribute to the limited penetration of raltegravir into the central nervous system. nih.gov While raltegravir is a substrate of P-gp, it does not appear to be a significant inhibitor of this transporter. nih.gov Further in vitro research has indicated that raltegravir is also a substrate for Breast Cancer Resistance Protein (BCRP). nih.gov The transport of raltegravir across Caco-2 cell monolayers, a model of the intestinal barrier, was shown to be enhanced in the presence of P-gp inhibitors. nih.gov

The solubility of raltegravir is highly dependent on pH. fda.gov Its solubility increases as the pH rises. fda.gov In acidic environments, such as a pH of 1.2, the solubility is low (0.014 mg/mL), whereas it increases in less acidic to neutral conditions. fda.gov At a pH of 6.6 and below, a 10 mM concentration of raltegravir is only partially soluble. nih.gov The pKa of raltegravir is 6.3. fda.gov This pH-dependent solubility is a critical factor influencing its dissolution and subsequent absorption in the gastrointestinal tract. europa.eu The improved solubility at higher pH is thought to be due to the deprotonation of a hydroxyl group on the pyrimidine (B1678525) ring, resulting in a negative charge on the molecule. nih.gov Based on an in situ rat intestinal perfusion study, raltegravir demonstrated permeability similar to the high-permeability reference compound, metoprolol. europa.eu This has led to its classification as a Biopharmaceutics Classification System (BCS) class II compound, characterized by high permeability and low solubility at physiological pH. europa.eu

Table 2: pH-Dependent Solubility of Raltegravir

Pharmacokinetic Modeling and Simulation (Pre-clinical Models)

Pharmacokinetic modeling and simulation play a crucial role in understanding and predicting the behavior of drugs in biological systems, and can aid in translating pre-clinical findings to clinical scenarios.

While much of the published PBPK modeling for raltegravir focuses on human populations, the principles of PBPK modeling are applicable to non-human models and are used in pre-clinical drug development to simulate drug disposition. nih.govresearchgate.net These models incorporate physiological parameters of the specific animal species (e.g., organ weights, blood flow rates) along with drug-specific in vitro data to predict pharmacokinetic profiles. unil.ch For instance, PBPK modeling has been applied to predict cabotegravir (B606451) pharmacokinetics in rats, demonstrating the utility of this approach in pre-clinical species. researchgate.net Such models can be used to simulate drug concentrations in various tissues, investigate the impact of metabolic pathways, and inform the design of subsequent in vivo studies. researchgate.net

Inter-species pharmacokinetic scaling is a method used to extrapolate pharmacokinetic parameters from animal species to humans, and is a foundational component of pre-clinical drug development. westernu.edu This process often involves allometric scaling, which relates physiological variables to body size. westernu.edu For raltegravir, pharmacokinetic studies have been conducted in several pre-clinical species, including rats, dogs, and rhesus macaques, providing the necessary data for such scaling. researchgate.netnih.gov For example, a mouse equivalent dose for raltegravir was calculated using an interspecies allometric scaling factor of 12.3. nih.gov Pharmacokinetic studies in rhesus macaques have been used to identify clinically relevant doses that mimic human exposures, which is crucial for efficacy and safety studies in non-human primate models of HIV infection. nih.gov These scaling exercises help in selecting appropriate first-in-human doses and predicting human pharmacokinetic profiles based on pre-clinical data. westernu.edu

Table 3: Compound Names Mentioned

Tissue Penetration and Compartmental Distribution Studies (Non-human Models)

Preclinical investigations in non-human models have been crucial for understanding the distribution of raltegravir into various physiological compartments. These studies provide foundational knowledge on how the drug penetrates tissues and fluids, which is essential for predicting its potential efficacy in sanctuary sites where viruses may persist.

Blood-Brain Barrier Permeability Investigations (e.g., in rats)

The central nervous system (CNS) is a critical sanctuary site for HIV-1, making the ability of antiretroviral drugs to cross the blood-brain barrier (BBB) a significant area of preclinical research. Studies in animal models, particularly rats, have been instrumental in characterizing the CNS penetration of raltegravir.

Early toxicology evaluations submitted to the FDA indicated that raltegravir readily crosses the blood-brain barrier in rats. fda.gov Further mechanistic studies have sought to understand the specific processes governing this transport. Research utilizing an in situ intestinal perfusion rat model, along with in vitro cell culture systems, has identified that raltegravir is a substrate for key drug efflux transporters, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov These transporters are present at the BBB and actively pump substrates out of the brain, potentially limiting the net accumulation of the drug in the CNS. nih.govnih.gov

| Factor | Observation | Implication | Source |

|---|---|---|---|

| General Permeability | Raltegravir was found to readily cross the blood-brain barrier. | The drug can penetrate the central nervous system. | fda.gov |

| Efflux Transporters | Identified as a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). | These transporters may limit the net accumulation of raltegravir in the brain by actively pumping it out. | nih.govnih.gov |

| Transporter Inhibition | Permeability was significantly enhanced in the presence of P-gp and BCRP inhibitors in an in situ rat intestinal model. | The CNS concentration of raltegravir is actively modulated by efflux pumps at the barrier. | nih.govnih.gov |

Mucosal Secretion Pharmacokinetics (e.g., in macaques)

Mucosal surfaces are primary sites of viral transmission, making the pharmacokinetics of antiretrovirals in mucosal secretions a critical component of preclinical evaluation. Studies in non-human primates, such as rhesus macaques, have provided valuable insights into the distribution of raltegravir into these compartments.

Pharmacokinetic investigations in macaques have demonstrated that raltegravir achieves high and sustained concentrations in mucosal secretions following oral administration. nih.govresearchgate.net One study found that after a single oral dose, raltegravir showed significant penetration into both rectal and vaginal fluids. nih.gov Notably, concentrations in rectal fluid have been reported to be substantially higher than those observed in plasma. researchgate.net For instance, rectal concentrations of raltegravir have been measured at levels up to 35-fold greater than in plasma in macaques. researchgate.net

The drug also persists in rectal tissue and fluid, leading to high tissue-to-plasma ratios as plasma concentrations decline over time. nih.gov This accumulation in mucosal tissues is a key finding from these non-human primate models. researchgate.net The antiviral activity of the drug in these secretions has also been confirmed; rectal secretions collected 24 hours after dosing from treated macaques were able to block viral infection in TZM-bl cells by 50% at high dilutions. nih.govresearchgate.net

| Compartment | Key Finding | Detail | Source |

|---|---|---|---|

| Rectal Secretions | High and sustained drug concentrations. | Rectal concentrations can be up to 35-fold greater than in plasma. | nih.govresearchgate.net |

| Vaginal Secretions | Demonstrated drug penetration. | Raltegravir is readily distributed to the female genital tract. | nih.govresearchgate.net |

| Penetration Rank | Moderate penetration compared to other integrase inhibitors. | In one comparative study, elvitegravir (B1684570) showed the highest penetration in rectal and vaginal fluids, followed by raltegravir. | nih.gov |

| Antiviral Activity | Secretions retain biological activity. | Rectal secretions collected at 24 hours post-dose showed significant antiviral effect in vitro. | nih.govresearchgate.net |

Prodrug Design and Advanced Delivery Systems for Raltegravir Sodium

Rational Design of Raltegravir (B610414) (sodium) Prodrugs

The core rationale behind designing Raltegravir prodrugs is to transiently modify its chemical structure to overcome biopharmaceutical barriers. researchgate.nethumanjournals.com A prodrug is an inactive precursor that, once administered, converts into the active parent drug through metabolic or chemical processes in the body. researchgate.net This approach is particularly valuable for drugs like Raltegravir, which face challenges such as poor solubility that can limit bioavailability and necessitate frequent dosing. slideshare.net

Raltegravir's hydrophilic nature presents a significant hurdle for its encapsulation into polymeric nanocarriers, a key strategy for developing sustained-release therapeutics. nih.govacs.org To address this, a primary mechanistic strategy involves converting Raltegravir into more lipophilic prodrugs. By masking the hydrophilic functional groups of the parent drug with a temporary chemical linkage, or "pro-moiety," the resulting prodrug exhibits increased lipophilicity. nih.gov

This increased lipophilicity serves a dual purpose. Firstly, it significantly enhances the drug's ability to be encapsulated within hydrophobic polymeric nanoparticles. Secondly, this modification can improve the drug's permeability across biological membranes, potentially leading to enhanced bioavailability. slideshare.netnih.gov Research has demonstrated that creating various acyl ester prodrugs of Raltegravir effectively prevents its ionization and increases lipophilicity, which is a critical step for efficient loading into delivery systems like poly(lactic-glycolic acid) (PLGA) nanoparticles. nih.gov

A key objective in Raltegravir prodrug design is to achieve long-acting, sustained release, which can reduce dosing frequency and improve patient adherence. The selection of the pro-moiety is critical as it dictates the release mechanism and rate of conversion back to the active Raltegravir. nih.govacs.org

One innovative approach is the aminoalkoxycarbonyloxymethyl (amino-AOCOM) ether prodrug concept. researchgate.net This strategy utilizes a pH-triggered intramolecular cyclization reaction to release the parent drug. acs.orgnih.gov This mechanism is independent of enzymatic activity, offering a more predictable release profile. acs.orgnih.gov In one study, an amino-AOCOM ether prodrug of Raltegravir (referred to as compound 25 ) was synthesized. This prodrug was designed to be retained in subcutaneous tissue, where it would slowly break down via this cyclization mechanism to provide a steady, long-term release of Raltegravir. researchgate.net

Another strategy involves creating acetal (B89532) carbonate prodrugs, such as MK-8970 , designed to enhance absorption in the colon. nih.gov This approach aims to create a controlled-release formulation that could allow for less frequent administration while maintaining the therapeutic efficacy of Raltegravir. nih.gov The choice of pro-moiety in these cases is guided by the desired release kinetics, target site, and the specific chemical properties required to optimize the drug's pharmacokinetic profile. nih.gov

Nanoparticle-Based Delivery Systems for Raltegravir (sodium) Prodrugs

Combining Raltegravir prodrugs with nanoparticle-based delivery systems represents a powerful strategy to create long-acting antiretroviral therapies. Polymeric nanocarriers are often used to protect the drug from degradation and control its release, but their effectiveness is limited when dealing with hydrophilic compounds like Raltegravir. nih.govacs.org By using lipophilic prodrugs of Raltegravir, researchers can overcome the challenge of low encapsulation efficiency. nih.govacs.orgnih.gov

Encapsulation efficiency refers to the percentage of the initial drug that is successfully incorporated into the nanoparticle. australiansciencejournals.com For hydrophilic drugs like Raltegravir, this efficiency is often low in hydrophobic polymeric systems such as PLGA. nih.govacs.org

The prodrug strategy directly addresses this limitation. By converting Raltegravir into more hydrophobic ester prodrugs, its compatibility with the polymer matrix is significantly improved. This results in a dramatic increase in encapsulation efficiency. Research has shown that modifying Raltegravir with lipophilic pro-moieties can increase its encapsulation in PLGA nanoparticles by as much as 20- to 25-fold compared to the parent drug. nih.govacs.orgnih.gov This substantial improvement in drug loading is a critical step toward developing clinically viable long-acting injectable formulations.

| Compound | Description | Improvement in Encapsulation Efficiency | Reference |

|---|---|---|---|

| Raltegravir (Parent Drug) | Hydrophilic antiretroviral | Baseline (Low) | nih.govacs.org |

| Raltegravir Acyl Ester Prodrugs | Lipophilic prodrugs designed for nanoparticle delivery | Up to 25-fold increase compared to parent Raltegravir | nih.govacs.orgnih.gov |

Once the prodrug-loaded nanoparticles are administered, they can be taken up by cells, creating an intracellular drug reservoir. nih.govacs.org The release of the active drug, Raltegravir, from this reservoir is governed by the hydrolysis of the pro-moiety from the prodrug. The rate of this hydrolysis can be precisely tuned by the chemical nature of the selected pro-moiety. nih.govacs.org

This controlled conversion allows for distinct patterns of Raltegravir availability within the cell over time. nih.govacs.org Researchers have developed methods to track the temporal distribution of both the intact prodrug and the released Raltegravir inside cells. nih.govacs.org These studies confirm that prodrug-loaded nanoparticles are capable of sustained intracellular drug release, maintaining therapeutic concentrations for an extended period. nih.govacs.org The formation of the active metabolite (Raltegravir) is dependent on the cleavage of the linker, which can occur before or after the prodrug is released from the nanoparticle delivery system. nih.gov

In Vitro and In Vivo (Non-human) Evaluation of Prodrugs and Delivery Systems

The efficacy of Raltegravir prodrugs and their delivery systems is rigorously tested through a combination of in vitro and non-human in vivo studies. These evaluations are essential to characterize the release kinetics and pharmacokinetic behavior before any potential clinical application.

In vitro studies are typically conducted under conditions that mimic the physiological environment. For instance, the amino-AOCOM ether prodrug of Raltegravir, compound 25 , was incubated in a phosphate-buffered saline (PBS) solution at 34°C to simulate conditions in subcutaneous tissue. The results showed a slow and sustained release of Raltegravir, with 82.1% of the drug released over a period of 45 days. researchgate.net

| Time (Days) | Cumulative Raltegravir Released (%) |

|---|---|

| 1 | 8.4% |

| 10 | 31.5% |

| 45 | 82.1% |

Data sourced from an in vitro study of prodrug 25 incubated in 50% PBS at 34°C. researchgate.net

Subsequent in vivo evaluations in non-human models provide critical pharmacokinetic data. The same Raltegravir prodrug (25 ) was administered to mice to assess its effect on the drug's half-life. While the in vivo effect was less pronounced than what was observed in vitro, the study provided initial proof-of-concept, showing a significant extension of Raltegravir's half-life. researchgate.net Similarly, pharmacokinetic studies in animal models like macaques are crucial for determining clinically relevant doses and assessing drug penetration into mucosal secretions. nih.gov

| Compound | Administration | Half-life (t½) | Fold Increase in Half-life |

|---|---|---|---|

| Raltegravir (Unmodified) | Subcutaneous | ~0.76 h (calculated) | - |

| Prodrug 25 | Subcutaneous | 3.18 h | 4.2-fold |

Pharmacokinetic data for Raltegravir and its prodrug (compound 25) following a single subcutaneous dose in BALB/c mice. researchgate.net

These preclinical evaluations, including both in vitro dissolution and in vivo pharmacokinetic studies, are fundamental for optimizing prodrug and formulation design to improve drug delivery and therapeutic outcomes. nih.govnih.gov

Cell-Based Assays for Prodrug Conversion and Antiviral Activity

The evaluation of novel raltegravir prodrugs necessitates a robust in vitro testing process to confirm both their conversion to the active parent drug within a cellular environment and their subsequent antiviral efficacy. Cell-based assays are fundamental tools for this preliminary screening, providing critical data on the prodrug's potential before advancing to more complex in vivo studies. These assays are designed to assess two primary functions: the intracellular hydrolysis or cleavage of the prodrug moiety to release active raltegravir, and the ability of the released drug to inhibit HIV replication.

Research efforts have led to the development of various prodrugs aimed at improving the pharmacological properties of raltegravir. mdpi.com The anti-HIV activity of these compounds is often dramatically improved through their conversion to prodrugs. mdpi.com For instance, in the development of integrase inhibitors based on a β-diketo acid scaffold, a prodrug strategy was employed to enhance cellular permeability and antiviral potency. It was confirmed that one such prodrug was rapidly hydrolyzed within cells to release the active compound. mdpi.com